Kinase Domain Binding and Reversible Inhibition vs. Compound C (Dorsomorphin): Potency and Selectivity Context
The target compound binds directly to the kinase domain of AMPK as a reversible, ATP-competitive inhibitor, a mechanism shared with Compound C (dorsomorphin). However, the patent literature explicitly identifies Compound C as having broad-spectrum kinome activity with IC50 values for off-target kinases that are lower than its AMPK IC50 (e.g., KDR/VEGFR2 IC50 25.1 nM vs. AMPK IC50 234.6 nM), severely limiting its utility as a selective AMPK chemical probe [1]. The target compound, in contrast, is described as a selective AMPK inhibitor with additional activity at BMP type I receptors (ALK2, ALK3, ALK6), a distinct dual-pharmacology profile not exhibited by Compound C . Direct head-to-head quantitative selectivity profiling data (e.g., kinome-wide IC50 panels) for the target compound versus Compound C are not publicly available as of the evidence cutoff date, representing a critical data gap for procurement decisions.
| Evidence Dimension | AMPK inhibition potency and kinase selectivity profile |
|---|---|
| Target Compound Data | Reversible, ATP-competitive AMPK inhibitor; also inhibits BMP type I receptors ALK2, ALK3, ALK6; quantitative kinome-wide selectivity data not publicly reported |
| Comparator Or Baseline | Compound C (dorsomorphin, CAS 866405-64-3): AMPK IC50 234.6 nM, KDR/VEGFR2 IC50 25.1 nM, ALK2 IC50 148 nM; multi-kinase inhibitor with broad off-target activity |
| Quantified Difference | Compound C exhibits lower IC50 for off-target kinases (KDR, ALK2) than for AMPK, indicating poor selectivity; target compound described as selective but lacking published head-to-head kinome profiling data |
| Conditions | Comparative assessment drawn from Compound C published IC50 values (cell-free kinase assays) and target compound vendor-reported mechanism description |
Why This Matters
Procurement of Compound C for AMPK-specific studies introduces well-characterized off-target liabilities; the target compound's reported selectivity profile, while requiring independent verification, positions it as a potentially cleaner alternative for AMPK-focused experimental designs.
- [1] Sigma-Aldrich. Compound C (dorsomorphin) IC50 data: AMPK 234.6 nM, KDR/VEGFR2 25.1 nM, ALK2 148 nM. Available at: https://www.sigmaaldrich.cn/ (accessed 2026-05-09). View Source
